molecular formula C13H20N2O4S B14824360 N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide

N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide

Cat. No.: B14824360
M. Wt: 300.38 g/mol
InChI Key: YXZKEKWQEMUTSJ-UHFFFAOYSA-N
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Description

N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is notable for its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its distinctive properties.

Properties

Molecular Formula

C13H20N2O4S

Molecular Weight

300.38 g/mol

IUPAC Name

N-[4-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12-7-11(18-9-5-6-9)10(8-14-12)15-20(4,16)17/h7-9,15H,5-6H2,1-4H3

InChI Key

YXZKEKWQEMUTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring and the subsequent attachment of the tert-butoxy, cyclopropoxy, and methanesulfonamide groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the methanesulfonamide group can interact with enzyme active sites, inhibiting their function .

Comparison with Similar Compounds

N-(6-Tert-butoxy-4-cyclopropoxypyridin-3-YL)methanesulfonamide can be compared with other similar compounds, such as:

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